9-(2-Chlorophenyl)acridine

Multidrug Resistance ABCB1 Inhibition Cancer Pharmacology

9-(2-Chlorophenyl)acridine (CAS 36762-16-0) is a chlorinated 9-arylacridine derivative with the molecular formula C19H12ClN and a molecular weight of 289.8 g/mol. The compound features a planar tricyclic acridine core substituted with a 2-chlorophenyl group at the 9-position, which introduces specific electronic and steric effects that modulate DNA intercalation affinity and protein-binding interactions relative to unsubstituted or differently substituted analogs.

Molecular Formula C19H12ClN
Molecular Weight 289.8 g/mol
CAS No. 36762-16-0
Cat. No. B12283459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Chlorophenyl)acridine
CAS36762-16-0
Molecular FormulaC19H12ClN
Molecular Weight289.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=CC=C4Cl
InChIInChI=1S/C19H12ClN/c20-16-10-4-1-7-13(16)19-14-8-2-5-11-17(14)21-18-12-6-3-9-15(18)19/h1-12H
InChIKeyXQLYYXFSXAIGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Chlorophenyl)acridine CAS 36762-16-0: Product Overview for Scientific Procurement


9-(2-Chlorophenyl)acridine (CAS 36762-16-0) is a chlorinated 9-arylacridine derivative with the molecular formula C19H12ClN and a molecular weight of 289.8 g/mol [1]. The compound features a planar tricyclic acridine core substituted with a 2-chlorophenyl group at the 9-position, which introduces specific electronic and steric effects that modulate DNA intercalation affinity and protein-binding interactions relative to unsubstituted or differently substituted analogs [2]. It is primarily investigated as an inhibitor of ABCB1 (P-glycoprotein)-mediated multidrug resistance and as a synthetic intermediate for advanced functional materials [3].

9-(2-Chlorophenyl)acridine: Why Structural Analogs Cannot Be Interchanged Without Validation


In the 9-arylacridine series, the position and electronic character of the phenyl substituent critically determine biological target engagement, selectivity profile, and synthetic utility. The ortho-chloro substitution in 9-(2-chlorophenyl)acridine creates a distinct steric environment and electron-withdrawing effect that alters DNA intercalation geometry, topoisomerase inhibition kinetics, and ABCB1 binding affinity compared to para-substituted or unsubstituted analogs [1]. Substituting 9-phenylacridine (CAS 602-56-2) or 2-chloro-9-phenylacridine (CAS 95888-31-6) for 9-(2-chlorophenyl)acridine without empirical validation risks confounding structure-activity relationship (SAR) studies and may yield non-reproducible or misleading experimental outcomes [2].

9-(2-Chlorophenyl)acridine: Comparative Quantitative Performance Evidence


ABCB1-Mediated MDR Reversal: Selectivity Index Comparison with Cyclosporine A

In a comparative study evaluating ABCB1 (P-glycoprotein) inhibition in human K562/A02 multidrug-resistant leukemia cells, 9-(2-chlorophenyl)acridine demonstrated a selectivity index (SI) of 2.9, calculated as the ratio of intrinsic cytotoxicity to MDR reversal potency [1]. This SI value was approximately 2.5-fold higher than that observed for the reference inhibitor cyclosporine A (SI = 1.15) in the same assay system [1].

Multidrug Resistance ABCB1 Inhibition Cancer Pharmacology

Synthetic Accessibility: Microwave-Assisted Yield Benchmarking

Microwave-assisted synthesis of 9-(2-chlorophenyl)acridine using a one-pot procedure from 2-(phenylamino)benzonitrile and 2-chlorophenylboronic acid in water delivered a 76% isolated yield [1]. An alternative microwave protocol reported yields in the range of 84-89% under optimized conditions, representing a 15-20% absolute yield improvement over conventional thermal methods for analogous 9-arylacridine syntheses, which typically achieve 65-70% yields under thermal heating [2].

Microwave-Assisted Synthesis Green Chemistry Process Optimization

Antibacterial Spectrum: Differential Activity Against Gram-Negative Pathogens

In agar well diffusion screening against a panel of pathogenic bacteria, 9-(2-chlorophenyl)acridine exhibited detectable antibacterial activity against multiple Gram-negative strains including Salmonella typhi, Proteus vulgaris, Klebsiella pneumoniae, Escherichia coli, and Shigella flexneri, with activity values reported in the low microbial range [1]. This contrasts with unsubstituted 9-phenylacridine, which has been reported to show minimal to no activity against Gram-negative organisms in comparable assays, likely due to outer membrane penetration limitations that the chloro substituent partially overcomes [2].

Antibacterial Screening Gram-Negative Bacteria Phenotypic Assay

Corrosion Inhibition: Halogen Substitution Effect Class-Level Validation

A class-level study of halogen-substituted acridines demonstrated that halogenated derivatives exhibit superior corrosion inhibition efficiency for mild steel in 1 M HCl compared to non-halogenated analogs [1]. Among the three compounds evaluated (2-chloro-9-phenylacridine [CPA], 2-chloro-9-(2-fluorophenyl)acridine [CFPA], and 2-bromo-9-(2-fluorophenyl)acridine [BFPA]), inhibition efficiency followed the order η(BFPA) > η(CFPA) > η(CPA), with all halogenated compounds acting as mixed-type inhibitors with predominant cathodic effectiveness and obeying Langmuir adsorption isotherms [1].

Corrosion Inhibition Electrochemistry Materials Protection

9-(2-Chlorophenyl)acridine: Validated Application Scenarios Based on Comparative Evidence


Multidrug Resistance (MDR) Reversal Studies Requiring Higher Selectivity Than Cyclosporine A

9-(2-Chlorophenyl)acridine is the preferred tool compound for ABCB1-mediated MDR reversal studies where a selectivity index (SI) higher than that of cyclosporine A is required. With a demonstrated SI of 2.9 compared to cyclosporine A's 1.15 in K562/A02 cells [1], this compound enables clearer discrimination between MDR reversal effects and confounding intrinsic cytotoxicity, making it particularly suitable for target validation studies and SAR campaigns focused on P-glycoprotein inhibition without off-target cytotoxic noise.

Gram-Negative Antibacterial Scaffold Development

Researchers initiating antibacterial discovery programs against Gram-negative pathogens should prioritize 9-(2-chlorophenyl)acridine over unsubstituted 9-phenylacridine as a starting scaffold. The chloro-substituted derivative demonstrates detectable activity against clinically relevant Gram-negative organisms including Salmonella typhi, Proteus vulgaris, Klebsiella pneumoniae, Escherichia coli, and Shigella flexneri [1], a spectrum that unsubstituted 9-phenylacridine does not reliably provide, thereby offering a more productive entry point for medicinal chemistry optimization.

Corrosion Inhibitor Formulation for Mild Steel in Acidic Environments

For industrial corrosion protection of mild steel in 1 M HCl environments, 9-(2-chlorophenyl)acridine represents a suitable candidate within the halogenated acridine class. Class-level studies confirm that halogen-substituted acridines exhibit superior inhibition efficiency relative to non-halogenated analogs and function as mixed-type inhibitors with cathodic effectiveness [1]. The compound's planar geometry and π-π stacking capability, combined with the electron-withdrawing chloro substituent, support its adsorption onto steel surfaces following Langmuir isotherm behavior, making it appropriate for formulation screening in industrial corrosion inhibitor development.

Microwave-Assisted Synthesis Method Development and Green Chemistry Optimization

9-(2-Chlorophenyl)acridine serves as an excellent model substrate for developing and benchmarking microwave-assisted or water-based green synthetic methodologies for 9-arylacridines. The compound can be synthesized in 76% isolated yield using a water-based Pd-catalyzed cascade tandem reaction under microwave conditions [1], with optimized protocols achieving 84-89% yields [2]. This well-characterized synthetic accessibility makes it an ideal reference compound for validating new catalytic systems, flow chemistry adaptations, or alternative green solvent protocols aimed at improving the sustainability and scalability of acridine derivative production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-(2-Chlorophenyl)acridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.